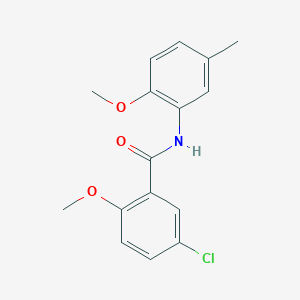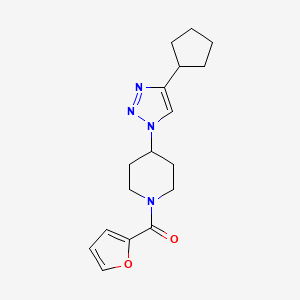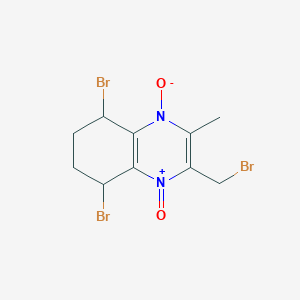![molecular formula C10H22NO5P B5004124 methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate](/img/structure/B5004124.png)
methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "Methyl 2-(diethoxyphosphoryl)acetate" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The first stage involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid . This reaction involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them . The second stage involves the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine .Molecular Structure Analysis
The molecular formula of “this compound” is C8H17O5P . The average mass is 224.191 Da and the monoisotopic mass is 224.081360 Da .Chemical Reactions Analysis
The mechanism of formation of N-methyl-2-(diphenylphosphoryl)acetamide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps .Safety and Hazards
The safety data sheet for Methyl diethylphosphonoacetate indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .
Future Directions
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . These compounds show high selectivity and activity against K12 and R2 strains and may be engaged in the future as new substitutes for commonly used antibiotics .
properties
IUPAC Name |
methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-5-15-17(13,16-6-2)8-7-11(3)9-10(12)14-4/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHDYXZTIUTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN(C)CC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)


![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)
![1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5004099.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)
![4-({1-butyl-1-[(2-phenylhydrazino)carbonyl]pentyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5004108.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5004122.png)


